![molecular formula C19H12N2S B186602 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole CAS No. 73042-94-1](/img/structure/B186602.png)
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole, also known as TPI, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it an interesting subject of research.
科学的研究の応用
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been studied for its potential applications in various fields such as organic electronics, material science, and medicinal chemistry. In organic electronics, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been used as a building block for the synthesis of organic semiconductors. In material science, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been investigated for its potential use as a luminescent material. In medicinal chemistry, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been studied for its potential as an anticancer agent.
作用機序
The mechanism of action of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole as an anticancer agent is not fully understood. However, it has been suggested that 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
生化学的および生理学的効果
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been shown to have a cytotoxic effect on various cancer cell lines. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in lab experiments is its unique structure, which allows for the synthesis of various derivatives that can be studied for their potential applications. However, one of the limitations of using 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole. One direction is the investigation of its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Another direction is the development of more efficient synthesis methods for 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole and its derivatives. Additionally, the investigation of the structure-activity relationship of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole and its derivatives can lead to the discovery of more potent anticancer agents.
合成法
The synthesis of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole involves the condensation of 2-thiophenecarboxaldehyde with 1,2-phenylenediamine in the presence of an acid catalyst. This method has been optimized to produce 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in high yields and purity. The reaction mechanism involves the formation of an imine intermediate that undergoes cyclization to form 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole.
特性
CAS番号 |
73042-94-1 |
|---|---|
製品名 |
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole |
分子式 |
C19H12N2S |
分子量 |
300.4 g/mol |
IUPAC名 |
2-thiophen-2-yl-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C19H12N2S/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)18-17(14)20-19(21-18)16-10-5-11-22-16/h1-11H,(H,20,21) |
InChIキー |
PHUKLCJWJNHMFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=CS5 |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=CS5 |
その他のCAS番号 |
73042-94-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



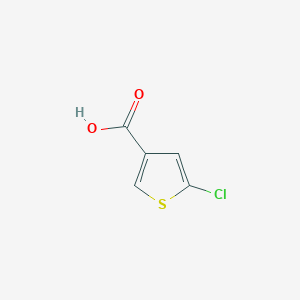
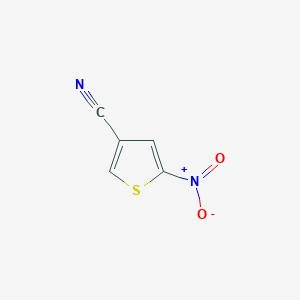
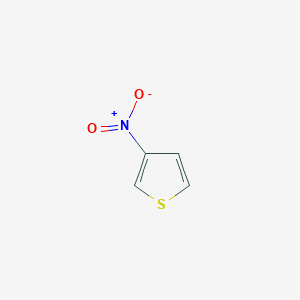
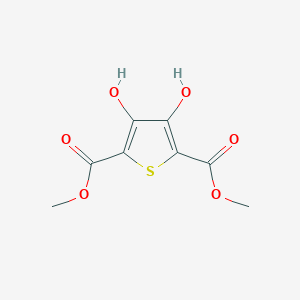
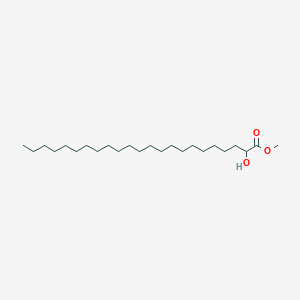

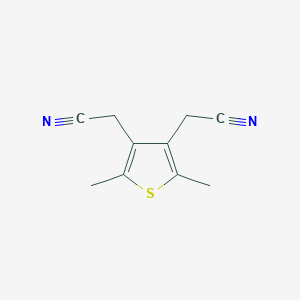
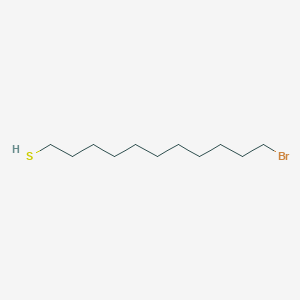
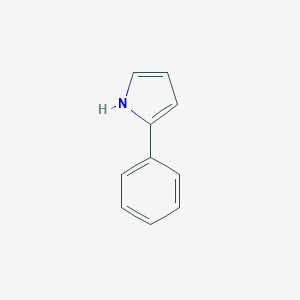
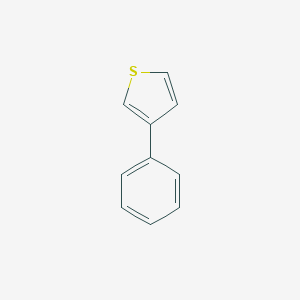
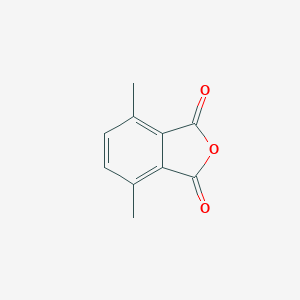
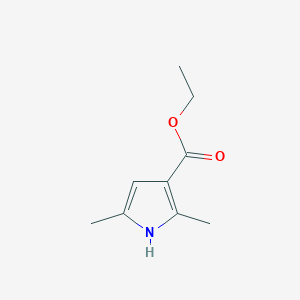
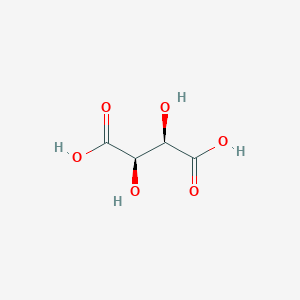
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)